molecular formula C9H13N3O2 B2682409 Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2090544-78-6

Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2682409
CAS RN: 2090544-78-6
M. Wt: 195.222
InChI Key: RSCDKHZZSBSEDC-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has shown promising results in various biological and pharmacological studies.

Mechanism Of Action

The mechanism of action of Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and tumor growth. It also modulates the activity of neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is its potential use in the treatment of various diseases. It has also been shown to have low toxicity in animal models. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are various future directions for the study of Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. Some potential areas of research include:
1. Further investigation of its potential use in the treatment of neurodegenerative diseases.
2. Development of more efficient synthesis methods to improve its availability for research purposes.
3. Study of its potential use in combination with other drugs for the treatment of various diseases.
4. Investigation of its potential use in the treatment of viral infections.
5. Study of its potential use in the treatment of autoimmune diseases.
Conclusion:
In conclusion, Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a promising compound that has shown potential therapeutic applications in various biological and pharmacological studies. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multi-step process. The first step involves the reaction of 2-hydrazinopyrimidine with ethyl acetoacetate to form 2-ethyl-3-hydrazinopyrazine. The second step involves the reaction of 2-ethyl-3-hydrazinopyrazine with ethyl chloroformate to form ethyl 2-ethyl-3-(carbomethoxy)pyrazin-6-ylcarbamate. The final step involves the reaction of ethyl 2-ethyl-3-(carbomethoxy)pyrazin-6-ylcarbamate with methyl iodide to form Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate.

Scientific Research Applications

Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-3-10-8-7(9(13)14-2)4-11-12(8)5-6/h4,6,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCDKHZZSBSEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=NN2C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

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